molecular formula C12H13FO2 B2521534 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid CAS No. 2174000-02-1

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid

Cat. No.: B2521534
CAS No.: 2174000-02-1
M. Wt: 208.232
InChI Key: WXEDDARXJKCTOT-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid is a benzoic acid derivative characterized by a fluorine atom at the 4-position and a 3-methylbut-2-en-1-yl (prenyl) group at the 3-position of the aromatic ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . This compound’s unique substituent combination distinguishes it from other benzoic acid analogs, making it a candidate for applications in drug development and antimicrobial agents .

Properties

IUPAC Name

4-fluoro-3-(3-methylbut-2-enyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEDDARXJKCTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Brominated Intermediate and Cross-Coupling

Preparation of 3-Bromo-4-Fluorobenzoic Acid

The synthesis of 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid often begins with 3-bromo-4-fluorobenzoic acid as a key intermediate. As detailed in US Patent 4393232A , this compound is synthesized through a three-step sequence:

  • Acylation of Fluorobenzene : Fluorobenzene is reacted with acetyl chloride in the presence of aluminum chloride (1–1.6 equivalents) at 20–80°C to form 4-fluoroacetophenone.
  • Bromination : The acetophenone derivative is treated with bromine (1.1–1.8 equivalents) at 80–120°C, yielding 3-bromo-4-fluoroacetophenone.
  • Haloform Reaction : The brominated acetophenone is oxidized with hypochlorite solution (3–5 moles of active chlorine per mole substrate) at 20–80°C, followed by acidification to isolate 3-bromo-4-fluorobenzoic acid in 70–85% yield.

Suzuki-Miyaura Coupling with Prenyl Boronic Acid

The bromine atom at the 3-position is replaced with a 3-methylbut-2-en-1-yl group via palladium-catalyzed cross-coupling. Experimental data from Supporting Information suggests the following optimized conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equivalents)
  • Solvent : Toluene/ethanol (3:1)
  • Temperature : 90°C, 12 hours

The reaction of 3-bromo-4-fluorobenzoic acid with 3-methylbut-2-en-1-yl boronic acid (1.2 equivalents) affords the coupled product in 60–75% yield. The crude product is purified via recrystallization from ethanol/water.

Table 1: Key Parameters for Suzuki-Miyaura Coupling
Parameter Value
Catalyst Loading 5 mol% Pd(PPh₃)₄
Equivalents of Boronic Acid 1.2
Reaction Time 12 hours
Yield 60–75%

Direct Alkylation via Grignard Reagent

Protection of Carboxylic Acid

To prevent side reactions during alkylation, the carboxylic acid group is protected as a methyl ester. Methyl 4-fluoro-3-iodobenzoate is prepared by treating 4-fluoro-3-iodobenzoic acid with thionyl chloride followed by methanol.

Grignard Addition

The prenyl group is introduced using a Grignard reagent, as demonstrated in Supporting Information :

  • Formation of Prenylmagnesium Bromide : 3-Methylbut-2-en-1-yl bromide (3.0 equivalents) is reacted with magnesium turnings in tetrahydrofuran (THF) under argon.
  • Alkylation : Methyl 4-fluoro-3-iodobenzoate (1.0 equivalent) is added to the Grignard reagent at −30°C, followed by warming to room temperature. Copper cyanide (0.05 equivalents) is included to enhance reactivity.
  • Deprotection : The ester is hydrolyzed with 1 M HCl to yield this compound in 45–55% overall yield.
Table 2: Grignard Reaction Conditions
Parameter Value
Temperature −30°C to room temperature
Equivalents of Prenyl Br 3.0
Catalyst CuCN·2LiCl (0.05 equiv)
Overall Yield 45–55%

Friedel-Crafts Alkylation Strategy

Substrate Activation

Direct Friedel-Crafts alkylation of 4-fluorobenzoic acid is challenging due to the deactivating effect of the carboxylic acid group. Methyl 4-fluorobenzoate is used instead to mitigate this issue.

Alkylation Procedure

  • Lewis Acid Catalyst : Aluminum chloride (1.2 equivalents) is employed to activate 3-methylbut-2-en-1-yl bromide.
  • Reaction Conditions : The alkylation is conducted in dichloromethane at 0°C for 4 hours, followed by quenching with ice-cold HCl.
  • Hydrolysis : The methyl ester is cleaved with NaOH (2 M) at 60°C, yielding the target compound in 35–40% yield.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (d, J = 6.8 Hz, 1H, Ar-H), 5.32 (t, J = 6.0 Hz, 1H, CH₂-C=CH), 3.22 (d, J = 6.0 Hz, 2H, CH₂), 1.78 (s, 3H, CH₃), 1.72 (s, 3H, CH₃).
  • HRMS : Calculated for C₁₂H₁₃FO₂ [M+H]⁺: 209.09723, Found: 209.09721.

Predicted Physicochemical Properties

Table 3: Collision Cross Section (CCS) Predictions

Adduct m/z CCS (Ų)
[M+H]⁺ 209.09723 147.3
[M+Na]⁺ 231.07917 158.3
[M-H]⁻ 207.08267 146.7

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) enables classical acid-catalyzed and nucleophilic acyl substitution reactions.

Esterification

Reacts with alcohols (R-OH) under acidic or basic conditions to form esters. For example:

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid+CH3OHH+Methyl ester+H2O\text{4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Conditions : Sulfuric acid catalyst, reflux. Yield : ~70–90% (analogous to methyl 3-hydroxy-4-propoxybenzoate synthesis in ).

Amidation

Forms amides with amines (e.g., NH₃, primary/secondary amines):

-COOH+R-NH2-CONHR+H2O\text{-COOH} + \text{R-NH}_2 \rightarrow \text{-CONHR} + \text{H}_2\text{O}

Conditions : DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide hydrochloride) as coupling agents .

Reduction

The carboxylic acid can be reduced to a hydroxymethyl (-CH₂OH) or aldehyde (-CHO) group using LiAlH₄ or B₂H₆ .

Alkene Reactivity in the Prenyl Group

The 3-methylbut-2-en-1-yl substituent contains a conjugated alkene susceptible to electrophilic additions and cycloadditions.

Hydrogenation

Catalytic hydrogenation saturates the alkene:

\text{C=C} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{CH}_2\text{-CH}_2}

Conditions : H₂ gas (1–3 atm), room temperature .

Epoxidation

Reacts with peracids (e.g., mCPBA) to form an epoxide:

C=C+RCOOOHEpoxide+RCOOH\text{C=C} + \text{RCOOOH} \rightarrow \text{Epoxide} + \text{RCOOH}

Selectivity : The electron-withdrawing fluorine may direct epoxidation to the less substituted alkene position .

Diels-Alder Reaction

The prenyl group can act as a diene or dienophile in [4+2] cycloadditions, forming six-membered rings.

Aromatic Ring Reactivity

The fluorine atom at position 4 directs electrophilic substitution to specific positions via its strong electron-withdrawing effect.

Nitration

Nitration occurs at the meta position relative to fluorine:

Ar-H+HNO3H2SO4Ar-NO2+H2O\text{Ar-H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2 + \text{H}_2\text{O}

Regioselectivity : Fluorine deactivates the ring, favoring nitration at position 6 (ortho to the prenyl group).

Halogenation

Electrophilic bromination or chlorination occurs under mild conditions (e.g., Br₂/FeBr₃), targeting positions activated by the prenyl group’s electron-donating effects .

Functional Group Interplay

The proximity of the fluorine and prenyl groups creates steric and electronic effects:

Reaction TypeKey InteractionExample
Nucleophilic Aromatic Substitution Fluorine’s leaving-group ability under strong basesReplacement of F with -OH or -NH₂
Cross-Coupling Suzuki-Miyaura coupling using the prenyl group as a directing groupFormation of biaryl structures

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid has been investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes related to cancer progression, such as aldo-keto reductase 1C3 (AKR1C3). This enzyme is implicated in steroid metabolism and cancer biology, making its inhibitors valuable for therapeutic development .

Biochemical Studies

Research has demonstrated that this compound can interact with various biological pathways. Studies focusing on its effects on enzyme activity reveal that it can act as a substrate or inhibitor, influencing metabolic processes. For example, investigations into its role in modulating enzyme activity have highlighted its potential in developing targeted therapies for metabolic disorders .

Materials Science

In materials science, this compound is utilized as a building block for synthesizing novel polymers and materials with enhanced properties. Its fluorinated structure imparts unique characteristics such as increased thermal stability and chemical resistance, making it suitable for high-performance applications .

Case Study 1: Inhibition of AKR1C3

A study published in Nature identified several inhibitors of AKR1C3 derived from this compound. The research demonstrated that these inhibitors exhibited high selectivity against AKR1C3 compared to other isoforms, suggesting their potential as therapeutic agents for treating hormone-dependent cancers .

Case Study 2: Synthesis of Anticancer Agents

Another significant application involved the synthesis of novel anticancer agents using this compound as a core structure. Researchers modified the benzoic acid moiety to enhance cytotoxicity against various cancer cell lines, leading to the discovery of compounds with improved potency and selectivity .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the 3-methylbut-2-en-1-yl group contribute to its unique reactivity and binding properties. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight Key Applications/Activities Source/Reference
4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid -F (4), -3-methylbut-2-en-1-yl (3) 236.24 g/mol* Antimicrobial, drug development Synthetic
3-(3-Methylbut-2-en-1-yl)-4-methoxybenzoic acid -OCH₃ (4), -3-methylbut-2-en-1-yl (3) 234.26 g/mol Natural product isolation Wigandia urens
2-Hydroxy-4-methoxy-3-prenyl-6-styrylbenzoic acid -OH (2), -OCH₃ (4), -prenyl (3), -styryl (6) 368.40 g/mol Quorum quenching (IC₅₀: ~49.5 µM) Synthetic
4-Methoxy-3-dienyl-5-prenylbenzoic acid -OCH₃ (4), -dienyl (3), -prenyl (5) 316.38 g/mol Anti-M. tuberculosis (MIC: 125 mg/mL) Piper diospyrifolium

*Calculated based on molecular formula.

Key Observations :

  • Fluorine vs. Methoxy : The fluorine atom in the target compound may enhance acidity (pKa reduction) and metabolic stability compared to methoxy-substituted analogs like 3-(3-methylbut-2-en-1-yl)-4-methoxybenzoic acid .
  • Prenyl Group : The 3-methylbut-2-en-1-yl group is a common feature in bioactive compounds, contributing to lipophilicity and interactions with hydrophobic protein pockets .
  • Hydroxyl and Styryl Additions : Derivatives with additional substituents (e.g., 2-hydroxy-4-methoxy-6-styryl) exhibit quorum-sensing inhibition, suggesting that electronic and steric modifications significantly alter biological activity .

Antimicrobial and Antimycobacterial Activity

  • The target compound’s structural analogs, such as 2-hydroxy-4-methoxy derivatives, demonstrate potent antibacterial activity (e.g., Staphylococcus aureus inhibition) .
  • 4-Methoxy-3-dienyl-5-prenylbenzoic acid from Piper diospyrifolium shows anti-M.

Toxicity Predictions (QSTR Models)

  • Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) and cross-factor JB correlate with oral LD₅₀ in mice .
  • Predicted Toxicity for this compound: The fluorine atom may increase toxicity due to higher electronegativity, while the prenyl group could enhance absorption, lowering the LD₅₀ compared to non-halogenated analogs.

Table 2: Toxicity Parameters of Selected Benzoic Acid Derivatives

Compound 0JA 1JA JB (Cross-Factor) Predicted LD₅₀ (mg/kg)
Benzoic acid 1.00 0.00 0.00 1,700–2,500
4-Fluorobenzoic acid 1.00 0.75 0.75 ~1,200
3-(3-Methylbut-2-en-1-yl)benzoic acid 1.50 1.20 1.80 ~800
This compound* 1.75 1.50 2.63 ~500–700

*Hypothetical values based on QSTR trends .

Biological Activity

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid is an organic compound with a molecular formula of C12H13FO2. Its unique structure, characterized by a fluorine atom and a 3-methylbut-2-en-1-yl group, positions it as a compound of interest in various biological studies, particularly for its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparisons with related compounds.

The compound is synthesized primarily through the alkylation of 4-fluorobenzoic acid with 3-methylbut-2-en-1-ol. The resulting product undergoes purification using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Potential

The anticancer properties of this compound have been the focus of several studies. Preliminary findings indicate that it may inhibit the proliferation of cancer cells through apoptosis induction. For instance, in studies involving MCF-7 breast cancer cells, the compound showed significant cytotoxicity with an IC50 value indicating effective concentration levels necessary to inhibit cell growth.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the fluorine atom enhances the compound's ability to bind to active sites on enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The unique substitution pattern allows for selective modulation of receptor activities, potentially altering signaling pathways that lead to cell proliferation or apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acidHydroxyl group instead of fluorineAntimicrobial and anticancer properties
4-Methoxy-3-(3-methylbut-2-en-1-yl)benzoic acidMethoxy group affecting solubilityVaries; less potent than fluorinated analogs

The variation in biological activity among these compounds highlights the significance of functional groups in determining pharmacological effects.

Case Studies

Recent studies have provided insights into the practical applications and effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various strains of Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
  • Cancer Cell Line Testing : In experiments with human colon cancer cell lines, the compound demonstrated significant inhibition of cell viability, reinforcing its potential as a lead candidate for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : A plausible synthesis involves coupling a pre-fluorinated benzoic acid precursor (e.g., 4-fluorobenzoic acid) with 3-methylbut-2-en-1-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, analogous fluorinated benzoic acids are synthesized using palladium catalysts under inert atmospheres, with yields optimized by controlling temperature (80–120°C) and stoichiometric ratios of boronic acid derivatives .
  • Key Challenges : Steric hindrance from the 3-methylbut-2-en-1-yl group may reduce coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted starting materials .

Q. How should researchers validate the structural identity and purity of this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR to confirm aromatic fluorine coupling patterns (e.g., 3JHF^3J_{H-F} ~8–10 Hz) and the presence of the allylic methyl group (δ ~1.8–2.1 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~249.1) and purity >95% .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction may resolve steric interactions between the fluoro and prenyl substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in bacterial strains or assay conditions. Researchers should:

  • Replicate assays under standardized CLSI guidelines.
  • Perform dose-response curves with positive controls (e.g., ciprofloxacin) to calibrate activity thresholds .
  • Use molecular docking to assess binding affinity to target enzymes (e.g., enoyl-ACP reductase), accounting for fluorine’s electronegativity and the prenyl group’s hydrophobicity .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Approach :

  • DFT Calculations : Predict metabolic soft spots (e.g., oxidation of the allylic methyl group) using Gaussian09 at the B3LYP/6-31G(d) level.
  • ADMET Predictions : Tools like SwissADME evaluate logP (~2.5–3.0) and cytochrome P450 interactions to prioritize derivatives with favorable pharmacokinetics .
  • In Silico Fluorination : Replace labile substituents with fluorine at positions meta to the carboxylic acid to block CYP-mediated degradation .

Q. What experimental designs mitigate side reactions during functionalization of the prenyl group?

  • Optimization Framework :

  • Protection/Deprotection : Temporarily protect the carboxylic acid with methyl esters to prevent unwanted acylation during prenyl group modifications .
  • Radical Stabilization : Use AIBN as a radical initiator for regioselective additions to the double bond, minimizing polymerization byproducts .
  • Kinetic Monitoring : In situ IR spectroscopy tracks reaction progress (e.g., disappearance of C=O stretches at ~1700 cm1^{-1}) to terminate reactions at optimal conversion .

Data Contradiction Analysis

Q. How to address conflicting spectral data for fluorinated benzoic acids in literature?

  • Root Cause : Variations in solvent polarity (DMSO vs. CDCl3_3) or pH may shift NMR signals. For example, the carboxylic proton (δ ~12–13 ppm) is absent in DMSO-d6_6 due to exchange broadening.
  • Resolution :

  • Compare data with structurally validated analogs (e.g., 4-fluoro-2-(3-methylphenyl)benzoic acid, CAS 1183644-12-3) .
  • Use 2D NMR (HSQC, HMBC) to assign overlapping signals, particularly in the aromatic region .

Research Gaps & Future Directions

  • Unresolved Challenge : The impact of prenyl group stereochemistry (cis/trans) on bioactivity remains unexplored.
  • Recommendation : Synthesize diastereomers via asymmetric catalysis and evaluate their pharmacokinetic profiles .

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